Demethyl-desacetyl-rifamycin S is a notable compound within the rifamycin class of antibiotics, primarily recognized for its antibacterial properties. This compound is derived from rifamycin S, which itself is a product of the biosynthesis of rifamycins. The structural modifications that lead to demethyl-desacetyl-rifamycin S enhance its activity and solubility, making it a significant subject of study in antibiotic research.
Demethyl-desacetyl-rifamycin S is typically obtained through the biosynthetic pathways of certain bacteria, particularly Amycolatopsis mediterranei. This organism is known for producing various rifamycin derivatives, including rifamycin W, which undergoes further transformations to yield demethyl-desacetyl-rifamycin S. The biosynthesis involves complex enzymatic reactions that modify the polyketide backbone of rifamycins .
Demethyl-desacetyl-rifamycin S belongs to the rifamycin family, which are polyketide antibiotics. These compounds are characterized by their ability to inhibit bacterial RNA synthesis, making them effective against a range of bacterial infections. They are classified under broad-spectrum antibiotics with specific activity against Gram-positive bacteria .
Demethyl-desacetyl-rifamycin S can be synthesized through various biochemical processes, primarily involving fermentation and subsequent chemical modifications. The typical synthesis route includes:
The process often involves:
Demethyl-desacetyl-rifamycin S has a complex molecular structure characterized by a polyketide backbone with multiple functional groups. The molecular formula is typically represented as , indicating the presence of multiple hydroxyl and carbonyl groups that contribute to its biological activity.
The structural analysis can be performed using techniques such as:
Demethyl-desacetyl-rifamycin S participates in various chemical reactions that modify its structure and enhance its antibacterial properties. Key reactions include:
The synthesis typically involves using reagents such as sodium azide or potassium ferricyanide during chemical modifications, which help in achieving specific structural changes necessary for enhancing antibacterial activity .
Demethyl-desacetyl-rifamycin S exerts its antibacterial effects primarily by inhibiting bacterial RNA synthesis. It binds to bacterial RNA polymerase, preventing the transcription of DNA into RNA, which is essential for protein synthesis and cell survival.
Studies have shown that compounds within the rifamycin class have significant inhibitory effects on various bacterial strains, including Staphylococcus aureus, demonstrating their effectiveness in treating infections caused by resistant bacteria .
Demethyl-desacetyl-rifamycin S is typically a solid at room temperature with varying solubility depending on the solvent used. It exhibits characteristics such as:
The compound's reactivity can be influenced by:
Demethyl-desacetyl-rifamycin S has several applications in scientific research:
Research continues to explore its potential applications not only in medicine but also in biotechnological processes aimed at producing novel antibiotic compounds .
The rifamycin family belongs to the ansamycin class of macrocyclic antibiotics, characterized by an aromatic chromophore bridged by an aliphatic ansa chain. These compounds originate from Amycolatopsis mediterranei and related actinomycetes, where their biosynthesis initiates with the unusual starter unit 3-amino-5-hydroxybenzoic acid (AHBA) [8]. The rifamycin polyketide synthase (PKS) assembles the carbon backbone through ten extension cycles, incorporating two acetate and eight propionate units. Module 8 of the PKS exhibits substrate plasticity, occasionally utilizing ethylmalonyl-CoA instead of methylmalonyl-CoA to introduce C-24 ethyl substituents—a key structural variation [10]. The PKS machinery culminates in macrocyclization by the amide synthase RifF, yielding proansamycin X as the earliest macrocyclic intermediate [2] [8].
Structural diversity within rifamycins arises from:
Table 1: Structural Diversity in Key Rifamycin Derivatives
Compound | Molecular Formula | Molecular Weight | Modifications | Source |
---|---|---|---|---|
Rifamycin B | C₃₉H₄₇NO₁₄ | 755.81 | Unmodified natural product | [8] |
Rifamycin S | C₃₇H₄₅NO₁₂ | 697.75 | Oxidized quinone form | [8] |
Demethyl-desacetyl-rifamycin S | C₃₄H₄₁NO₁₁ | 639.70 | C27-demethylation, C25-deacetylation | [1] [4] |
Kanglemycin A | Not specified | Not specified | C-glycosylation, carbamoylation | [10] |
24-Desmethylrifamycin | C₃₇H₄₅NO₁₂ | 695.73 | C24 ethyl → methyl substitution | [3] |
Post-PKS tailoring enzymes dramatically expand the chemical space of rifamycins through site-specific functionalizations:
Notably, the rif gene cluster contains a "variable region" rich in tailoring enzymes (e.g., oxidoreductases, CoA-transferases, methyltransferases) whose combinatorial actions generate environmental rifamycin diversity (Fig. 1) [6] [10]. Metagenomic studies of soil actinomycetes reveal that 13% of rifamycin-like gene clusters encode atypical tailoring enzymes, including lanthionine synthetase-like proteins and propionyl-CoA carboxylases, enabling novel modifications [10].
Table 2: Enzymatic Modifications in Rifamycin Biosynthesis
Enzyme Type | Gene | Catalytic Function | Structural Impact |
---|---|---|---|
Dehydrogenase | rifT | Aromatization of proansamycin X | Forms rifamycin W nucleus |
Cytochrome P450 | rif-ORF17 | C12/C34 hydroxylation | Enables ansa bridge cleavage |
Amide N-glycosyltransferase | Not specified | Attaches hexose to seco-rifamycin | Generates amphiphilic derivatives |
Methyltransferase | rif-ORF14 | O-methylation at C23/C27 | Enhances lipophilicity |
Acyltransferase | rif-ORF2 | Acetyl transfer at C25 | Blocks critical RNAP interactions |
Demethyl-desacetyl-rifamycin S (C₃₄H₄₁NO₁₁) results from the removal of two key substituents: the C27 methyl group and C25 acetyl moiety. These modifications confer distinct physicochemical and biological properties:
Bioactivity assessments reveal that structural minimalism does not equate to functional inertness. While demethyl-desacetyl-rifamycin S exhibits reduced antibacterial potency compared to rifampicin against wild-type Staphylococcus aureus (MIC >40 μg/mL vs. 0.01 μg/mL), it retains activity against rifampicin-resistant mutants harboring H451Y or S456L substitutions in RNAP [4] [10]. This activity profile aligns with kanglemycins—highly modified rifamycin congeners from metagenomic studies—that inhibit resistant RNAP through augmented hydrogen bonding and steric constraints unavailable to standard rifamycins [10].
Table 3: Bioactivity Implications of Demethylation/Deacetylation
Structural Feature | Role in RNAP Binding | Consequence of Removal |
---|---|---|
C27 methyl group | Van der Waals contact with β-subunit | Increased conformational flexibility |
C25 acetyl moiety | Steric occlusion of active site | Access to deeper RNAP binding pocket |
C1/C8 quinone | Hydrogen bonding with Asn505 and Lys510 | Unaffected in demethyl-desacetyl variant |
C21/23 hydroxyls | Critical hydrogen bond network | Unaffected in demethyl-desacetyl variant |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8